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Compound of Interest

Compound Name: Spiroglumide

Cat. No.: B159829

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, with the IUPAC name (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-
azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, is a potent and selective antagonist of the
cholecystokinin B (CCK-B) receptor. As a derivative of proglumide, it exhibits high affinity for
the CCK-B/gastrin receptor and has been investigated for its role in regulating gastric acid
secretion and its potential therapeutic applications in gastrointestinal disorders. This document
provides a detailed overview of the synthesis protocol for Spiroglumide, summarizes its
biological activity, and describes the associated signaling pathway.

Chemical Properties

Property Value Source
(4R)-4-[(3,5-
dichlorobenzoyl)amino]-5-(8-

IUPAC Name N/A

azaspiro[4.5]decan-8-yl)-5-

oxopentanoic acid

Synonyms CR 2194 N/A
CAS Number 137795-35-8 N/A
Molecular Formula C21H26CI2N204 N/A
Molecular Weight 441.35 g/mol N/A
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Biological Activity

Spiroglumide is a selective antagonist of the CCK-B receptor, which is also known as the
gastrin receptor. Its antagonistic activity has been demonstrated in vivo, where it effectively
inhibits pentagastrin-induced gastric acid hypersecretion.

Assay Species Endpoint Value

Pentagastrin-induced )
) ] Rat ID50 20.1 mg/kg (i.v.)[1]
acid hypersecretion

Synthesis Protocol

The synthesis of Spiroglumide is a multi-step process. The following protocol is based on the
synthetic route described by Makovec et al. in the Journal of Medicinal Chemistry, 1992.

Materials and Reagents

¢ (R)-Glutamic acid

e Benzyl alcohol

e Thionyl chloride

o 3,5-Dichlorobenzoyl chloride

e 8-Azaspiro[4.5]decane

o Triethylamine (TEA)

o Ethyl chloroformate

e 10% Palladium on activated charcoal (Pd/C)
e Sodium hydroxide (NaOH)

e Tetrahydrofuran (THF)
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e Methanol

¢ Dichloromethane (DCM)

o Ethyl acetate (EtOAC)

e Hexane

e Magnesium sulfate (MgS0O4)
e Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCO3)

Synthesis Workflow

Click to download full resolution via product page

Caption: Workflow for the synthesis of Spiroglumide.

Experimental Procedures

Step 1: Synthesis of (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester

Suspend (R)-Glutamic acid in benzyl alcohol.

Cool the mixture to 0 °C and slowly add thionyl chloride.

Allow the reaction to warm to room temperature and stir overnight.

Remove the solvent under reduced pressure.
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 Purify the crude product by crystallization or column chromatography to yield the desired
protected amino acid.

Step 2: Synthesis of (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid

Dissolve (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester in dichloromethane (DCM).

e Add triethylamine (TEA) to the solution.

e Cool the mixture to 0 °C and add 3,5-dichlorobenzoyl chloride dropwise.

« Stir the reaction at room temperature for several hours until completion (monitored by TLC).
e Wash the reaction mixture with dilute HCI and then with saturated NaHCO3 solution.

e Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

» Purify the product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl
acetate in hexane).

Step 3: Synthesis of Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-
yl)pentanoate

Dissolve (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid in anhydrous
tetrahydrofuran (THF).

e Add triethylamine (TEA) and cool the solution to -10 °C.
e Slowly add ethyl chloroformate and stir for 15-30 minutes.

e In a separate flask, dissolve 8-azaspiro[4.5]decane in anhydrous THF and add it to the
reaction mixture.

» Allow the reaction to warm to room temperature and stir for several hours.
o Filter the reaction mixture and concentrate the filtrate.

o Dissolve the residue in ethyl acetate and wash with water and brine.
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» Dry the organic layer over MgSO4, filter, and evaporate the solvent.
 Purify the crude product by column chromatography.

Step 4: Synthesis of Spiroglumide (Deprotection)

Dissolve the product from Step 3 in methanol.

e Add 10% Pd/C catalyst and subject the mixture to hydrogenation (e.g., using a balloon filled
with hydrogen gas or a Parr hydrogenator) at room temperature for several hours.

« Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
o Dissolve the resulting intermediate in a mixture of THF and water.

e Add a solution of sodium hydroxide and stir at room temperature for a few hours until the
saponification is complete.

 Acidify the reaction mixture with dilute HCI to precipitate the final product.

o Collect the solid by filtration, wash with cold water, and dry under vacuum to yield
Spiroglumide.

Mechanism of Action and Signaling Pathway

Spiroglumide functions as a competitive antagonist at the CCK-B receptor. The CCK-B
receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand
gastrin, activates the Gq alpha subunit. This initiates a signaling cascade involving
phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular
calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads
to various cellular responses, including the stimulation of gastric acid secretion from parietal
cells. By blocking the binding of gastrin to the CCK-B receptor, Spiroglumide inhibits this
signaling cascade.
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Caption: CCK-B receptor signaling pathway and the inhibitory action of Spiroglumide.
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Disclaimer

This document is intended for informational purposes only and should be used by qualified
professionals in a laboratory setting. The provided synthesis protocol is a general guideline and
may require optimization. All chemical manipulations should be performed with appropriate
personal protective equipment and in a well-ventilated fume hood. The user assumes all
responsibility for the safe handling and use of the chemicals and procedures described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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